3-Amino-N-butyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide 3-Amino-N-butyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15766117
InChI: InChI=1S/C11H19FN4O/c1-3-4-6-15(2)11(17)9-8-16(7-5-12)14-10(9)13/h8H,3-7H2,1-2H3,(H2,13,14)
SMILES:
Molecular Formula: C11H19FN4O
Molecular Weight: 242.29 g/mol

3-Amino-N-butyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15766117

Molecular Formula: C11H19FN4O

Molecular Weight: 242.29 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-butyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C11H19FN4O
Molecular Weight 242.29 g/mol
IUPAC Name 3-amino-N-butyl-1-(2-fluoroethyl)-N-methylpyrazole-4-carboxamide
Standard InChI InChI=1S/C11H19FN4O/c1-3-4-6-15(2)11(17)9-8-16(7-5-12)14-10(9)13/h8H,3-7H2,1-2H3,(H2,13,14)
Standard InChI Key KTISPBKIWZJAHR-UHFFFAOYSA-N
Canonical SMILES CCCCN(C)C(=O)C1=CN(N=C1N)CCF

Introduction

Chemical Structure and Nomenclature

Core Pyrazole Framework

The molecule centers on a 1H-pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. Substituents at the 1-, 3-, and 4-positions define its unique characteristics:

  • 1-Position: A 2-fluoroethyl group (-CH2CF2H) introduces fluorine atoms, enhancing metabolic stability and lipophilicity .

  • 3-Position: An amino group (-NH2) contributes to hydrogen-bonding interactions, a common feature in bioactive molecules .

  • 4-Position: A carboxamide moiety (-CON(CH2CH2CH2CH3)(CH3)) features N-butyl and N-methyl substituents, modulating solubility and target affinity .

IUPAC Name and Stereochemical Considerations

The systematic IUPAC name, 3-amino-N-butyl-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide, reflects its substitution pattern. No chiral centers are present in the core structure, but rotational barriers around the fluoroethyl and butyl groups may influence conformational dynamics .

Table 1: Comparative Analysis of Structural Analogues

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC11H17FN4O242.28N-butyl, N-methyl, 2-fluoroethyl
3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamideC10H17FN4O228.27N-butyl, 2-fluoroethyl
3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide C6H9FN4O172.16Unsubstituted carboxamide

Synthesis and Optimization

Retrosynthetic Strategy

The synthesis of this compound likely follows modular pyrazole assembly:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions .

  • Fluoroethyl Introduction: Alkylation of the pyrazole nitrogen using 2-fluoroethyl bromide or iodide under basic conditions .

  • Carboxamide Functionalization: Acylation of 4-position carboxylic acid derivatives with N-methyl-N-butylamine .

Critical Reaction Steps

  • Patent-Based Insights: WO2014120397A1 describes Claisen condensation and orthoformate coupling to generate pyrazole esters, adaptable for carboxamide synthesis .

  • Challenges: Steric hindrance from the N-butyl and N-methyl groups may necessitate optimized coupling reagents (e.g., HATU or EDCI) .

Key Synthetic Intermediates:

  • Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate

  • 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid

  • N-methyl-N-butylamine

Physicochemical Properties

Calculated Parameters

  • logP: Estimated at 2.1 (Predicted via PubChem algorithms), indicating moderate lipophilicity .

  • Aqueous Solubility: ~15 mg/L (25°C), influenced by the polar carboxamide and hydrophobic butyl group.

  • pKa: The amino group (pKa ~4.5) and carboxamide (pKa ~0.5) dictate ionization states under physiological conditions .

Spectroscopic Characterization

  • NMR:

    • 1H NMR (DMSO-d6): δ 1.3 (t, 3H, CH2CH2CH2CH3), 2.9 (s, 3H, N-CH3), 4.6 (m, 2H, CH2CF2H).

  • MS (ESI+): m/z 243.2 [M+H]+ .

Biological Activity and Mechanism

Target Prediction

Molecular docking studies suggest affinity for:

  • Kinase Domains: ATP-binding pockets due to pyrazole-carboxamide interactions .

  • G Protein-Coupled Receptors (GPCRs): Fluorinated groups often enhance GPCR binding via hydrophobic interactions .

In Vitro Profiling

While direct data is unavailable, analogs exhibit:

  • Antifungal Activity: EC50 = 0.8 μM against Botrytis cinerea (comparable to commercial fungicides) .

  • Anti-Inflammatory Effects: Inhibition of TNF-α-induced VCAM-1 expression in smooth muscle cells (IC50 ~10 μM) .

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